molecular formula C58H114NO10P B12070616 [(2R)-3-hexadecanoyloxy-2-(12-hexadecanoyloxyoctadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate

[(2R)-3-hexadecanoyloxy-2-(12-hexadecanoyloxyoctadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate

Cat. No.: B12070616
M. Wt: 1016.5 g/mol
InChI Key: LLARUIMWPSUDSP-YAYDSLFLSA-N
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Description

[(2R)-3-hexadecanoyloxy-2-(12-hexadecanoyloxyoctadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple ester and phosphate groups, making it a subject of interest in both synthetic chemistry and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-3-hexadecanoyloxy-2-(12-hexadecanoyloxyoctadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate typically involves multi-step organic reactions. The process begins with the esterification of hexadecanoic acid with glycerol to form the intermediate esters. These intermediates are then subjected to further esterification with octadecanoic acid derivatives. The final step involves the phosphorylation of the resulting compound with 2-(trimethylazaniumyl)ethyl phosphate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

[(2R)-3-hexadecanoyloxy-2-(12-hexadecanoyloxyoctadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the phosphate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

[(2R)-3-hexadecanoyloxy-2-(12-hexadecanoyloxyoctadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate has diverse applications in scientific research:

    Chemistry: Used as a model compound for studying esterification and phosphorylation reactions.

    Biology: Investigated for its role in cellular membrane structure and function.

    Medicine: Explored for potential therapeutic applications, including drug delivery systems.

    Industry: Utilized in the production of specialized surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of [(2R)-3-hexadecanoyloxy-2-(12-hexadecanoyloxyoctadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate involves its interaction with cellular membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. Its phosphate group can participate in signaling pathways by interacting with specific receptors and enzymes, modulating various cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • [(2R)-3-hexadecanoyloxy-2-(octadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate
  • [(2R)-3-hexadecanoyloxy-2-(dodecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate

Uniqueness

[(2R)-3-hexadecanoyloxy-2-(12-hexadecanoyloxyoctadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate is unique due to its complex structure, which includes multiple long-chain fatty acid esters and a phosphate group. This complexity allows it to interact with biological membranes in a distinct manner, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C58H114NO10P

Molecular Weight

1016.5 g/mol

IUPAC Name

[(2R)-3-hexadecanoyloxy-2-(12-hexadecanoyloxyoctadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C58H114NO10P/c1-7-10-13-16-18-20-22-24-26-28-33-37-42-47-56(60)65-52-55(53-67-70(63,64)66-51-50-59(4,5)6)69-58(62)49-44-39-35-31-30-32-36-41-46-54(45-40-15-12-9-3)68-57(61)48-43-38-34-29-27-25-23-21-19-17-14-11-8-2/h54-55H,7-53H2,1-6H3/t54?,55-/m1/s1

InChI Key

LLARUIMWPSUDSP-YAYDSLFLSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC(CCCCCC)OC(=O)CCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC(CCCCCC)OC(=O)CCCCCCCCCCCCCCC

Origin of Product

United States

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